molecular formula C11H12N2O B11414461 1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

Katalognummer: B11414461
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: WVQWXGGOVLVMSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core with a 2-methylprop-2-en-1-yl substituent, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 1-(2-methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylprop-2-en-1-ylamine with o-phenylenediamine under specific conditions to form the desired benzodiazole derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve optimization of reaction conditions, such as the use of continuous flow reactors, to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

1-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The benzodiazole core can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to potential effects on mood and cognition. Additionally, the compound’s structure allows it to inhibit certain enzymes, which could be beneficial in treating diseases like cancer and infections .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be compared with other benzodiazole derivatives, such as:

    1H-Benzotriazole: Known for its corrosion inhibition properties.

    2-Methylbenzimidazole: Studied for its antifungal and antiviral activities.

    5,6-Dimethylbenzimidazole: A component of vitamin B12 with significant biological importance.

The unique substituent (2-methylprop-2-en-1-yl) in 1-(2-methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

3-(2-methylprop-2-enyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C11H12N2O/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6H,1,7H2,2H3,(H,12,14)

InChI-Schlüssel

WVQWXGGOVLVMSB-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CN1C2=CC=CC=C2NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.